“1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” is a chemical compound with the molecular formula C15H17NO4 . It is also known as 1-acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one .
The synthesis of piperidone analogs, which includes “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one”, has been a subject of research due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .
The molecular structure of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . The structure is based on the spiro[chromene-2,4’-piperidin] skeleton, which is a common feature in many natural products and drug candidates .
The physical and chemical properties of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . These databases provide information such as the compound’s molecular formula, structure, and other related information .
1'-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one is a complex organic compound with significant implications in medicinal chemistry. It belongs to the class of spiro compounds, which are characterized by their unique structural features where two or more rings share a single atom. This particular compound has garnered attention due to its potential biological activities and applications in drug development.
The compound is identified by the Chemical Abstracts Service number 924775-34-8 and has a molecular formula of C₁₅H₁₇NO₄. It is classified as a spirochromene derivative, which indicates its structural relationship to chromene, a bicyclic compound that contains a benzopyran moiety. The presence of the piperidine ring contributes to its pharmacological properties, making it a subject of interest in various biochemical studies .
The synthesis of 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one typically involves multi-step reactions that may include:
These methods emphasize the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one can be represented as follows:
The compound exhibits chirality due to the spiro configuration, which may influence its biological activity .
1'-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one is not fully elucidated but may involve:
Further research is necessary to fully understand its pharmacodynamics .
1'-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the compound's suitability for various applications .
The applications of 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one are diverse and include:
The synthesis of 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 924775-34-8) employs a convergent multi-step approach that strategically assembles the spirocyclic core before introducing key functional groups. The foundational route begins with the condensation of 7-hydroxy-2,3-dihydro-1H-chromen-4-one with N-Boc piperidin-4-one using pyrrolidine as a catalytic base in ethanol at reflux temperatures (70-83% yield), forming the critical spiro[chroman-2,4'-piperidine] scaffold [7]. Subsequent reduction of the ketone moiety at the 4-position using sodium borohydride (NaBH₄) in methanol at 0°C yields the corresponding alcohol intermediate (52-75% yield), which undergoes acid-catalyzed dehydration with p-toluenesulfonic acid (TsOH) in toluene under Dean-Stark conditions to generate the chromene ring system (55-78% yield) [7]. The final acetylation step installs the 1'-acetyl group via nucleophilic acyl substitution, typically employing acetic anhydride in dichloromethane with triethylamine base, achieving moderate to high conversion rates [8]. Protecting group strategies—particularly the use of tert-butoxycarbonyl (Boc) on the piperidine nitrogen—are essential throughout this sequence to prevent unwanted side reactions and ensure regioselective functionalization [7].
Catalytic systems governing the efficiency of condensation and acetylation steps exhibit significant variability in performance based on catalyst selection and reaction engineering. The initial spirocyclization relies predominantly on secondary amine catalysts, with pyrrolidine demonstrating superior efficacy over morpholine or piperidine due to its optimal nucleophilicity and steric profile. Pyrrolidine facilitates enolate formation from the chromanone precursor while minimizing enol tautomerization side products, consistently delivering yields exceeding 80% under optimized conditions [7]. For the terminal acetylation, Lewis acid catalysts (e.g., zinc chloride) and transesterification catalysts (e.g., DMAP) have been evaluated to enhance reaction kinetics. Industrial-scale processes developed by suppliers like Jiuzhou Chemical utilize acetic anhydride as both reactant and solvent with catalytic DMAP (4-dimethylaminopyridine), achieving near-quantitative acetylation at 40°C within 4 hours while suppressing O-acetylation of the phenolic hydroxyl group [2] [8]. This selectivity is attributed to DMAP’s ability to activate the anhydride carbonyl toward nucleophilic attack by the less basic piperidine nitrogen, whereas uncatalyzed reactions exhibit incomplete conversion (<75%) even with extended reaction times .
Systematic optimization of solvent polarity and reaction temperature critically influences intermediate stability and overall yield. The dehydration step exhibits pronounced solvent dependence, with aprotic solvents like toluene facilitating water removal via azeotropic distillation to drive equilibrium toward chromene formation (Table 1). Conversely, protic solvents (e.g., ethanol) promote hydration reversibility, reducing efficiency by 30-40% [7]. Temperature sensitivity manifests prominently during the reduction step: low-temperature operation (0–5°C) minimizes over-reduction of the carbonyl while maintaining stereoselectivity, whereas ambient conditions induce epimerization at the spiro center, diminishing crystallinity and complicating purification [7].
Table 1: Solvent Influence on Dehydration Reaction Efficiency
Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Toluene | 111 | 4 | 78 | >98 |
Dichloromethane | 40 | 8 | 65 | 95 |
Ethanol | 78 | 6 | 42 | 90 |
Acetonitrile | 82 | 5 | 58 | 92 |
Table 2: Temperature-Dependent Outcomes in Reduction Step
Temperature (°C) | NaBH₄ Equivalents | Yield (%) | Diastereomeric Ratio |
---|---|---|---|
0 | 1.2 | 75 | 98:2 |
25 | 1.5 | 68 | 85:15 |
40 | 2.0 | 52 | 76:24 |
Translating batch synthesis to continuous manufacturing encounters three primary bottlenecks: solids handling, exothermicity management, and catalyst recycling. The precipitation of sodium borate salts during the NaBH₄ reduction clogs fixed-bed reactors, necessitating intermittent flow interruptions for maintenance—a limitation observed in pilot-scale runs by Ambeed and BLD Pharmatech . Mitigation strategies employ in-line membrane filtration or switch to cyanoborohydride reductants, albeit at 4-fold higher reagent costs . The exothermic acetylation reaction (ΔH = −89 kJ/mol) risks thermal runaway in microchannel reactors when scaling beyond 100 g/h throughput. Computational fluid dynamics modeling supports optimized reactor designs with integrated heat-exchange panels, enabling temperature control within ±2°C during full-scale production . Furthermore, heterogeneous catalyst recovery remains inefficient; immobilized DMAP analogues lose >60% activity after five reaction cycles due to acylpyridinium intermediate leaching. Emerging solutions leverage packed-bed cartridges with polystyrene-supported catalysts, though long-term stability data remains limited [7]. Despite these hurdles, continuous flow platforms demonstrate tangible advantages for the condensation step, where precise residence time control (8.5 minutes at 130°C) enhances spirocycle formation yield by 15% relative to batch protocols [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: